1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Physicochemical profiling Medicinal chemistry Kinase inhibitor design

1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1418128-92-3) is a heterocyclic building block belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) class. It features a fused pyrrole–pyridine core with a carboxylic acid at the 6-position and a methyl group at the N1 position (molecular formula C9H8N2O2, MW 176.17 g/mol).

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 1418128-92-3
Cat. No. B2635885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
CAS1418128-92-3
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESCN1C=CC2=C1N=C(C=C2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-11-5-4-6-2-3-7(9(12)13)10-8(6)11/h2-5H,1H3,(H,12,13)
InChIKeySQWBWWKSKVGXAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1418128-92-3): A Differentiated 7-Azaindole Building Block for Kinase-Targeted Synthesis and Fragment-Based Drug Discovery Procurement


1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1418128-92-3) is a heterocyclic building block belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) class. It features a fused pyrrole–pyridine core with a carboxylic acid at the 6-position and a methyl group at the N1 position (molecular formula C9H8N2O2, MW 176.17 g/mol) [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinases, particularly FGFR, CHK1, and Cdc7, where the 7-azaindole scaffold serves as a hinge-binding motif in ATP-competitive kinase inhibitors [2]. Its procurement value lies in the combination of the N1-methyl substituent—which alters hydrogen-bonding capacity and lipophilicity relative to the parent NH analog—and the 6-carboxylic acid handle, which enables direct amide coupling or esterification without protecting-group manipulation at the pyrrole nitrogen .

Why 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid or Regioisomeric Analogs Cannot Simply Replace 1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in MedChem Campaigns


In-class substitution without structural verification introduces quantifiable risk. The parent 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5) bears an unprotected N1–H, which contributes an additional hydrogen-bond donor (2 vs. 1 for the N-methyl analog) and lowers logP by approximately 0.10–0.74 units . This altered hydrogen-bonding profile can shift kinase hinge-binding affinity by 10- to 100-fold in structure–activity relationship (SAR) series [1]. The regioisomeric 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 171919-37-2) places the carboxylate at the 3-position of the pyrrole ring rather than the 6-position of the pyridine ring, resulting in a fundamentally different exit vector for amide elaboration and a distinct electrostatic potential surface that precludes direct replacement in lead-optimization workflows . The methyl ester prodrug form (CAS 2112897-30-8) lacks a free carboxylic acid, requiring an additional hydrolysis step before amide coupling, which adds one synthetic transformation and reduces atom economy for convergent library synthesis .

Quantitative Differentiation Evidence for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid vs. Closest Analogs


Lipophilicity and Hydrogen-Bond Donor Count vs. Parent 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5)

The N1-methyl substitution on 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid reduces the hydrogen-bond donor count from 2 to 1 and increases the computed logP by 0.10 units (Hit2Lead LogP: 1.85 vs. 1.75 for the parent NH analog, CAS 898746-35-5) . PubChem XLogP3 values show a larger computed difference of approximately 0.65 log units (target XLogP3 = 1.1 vs. parent LogP = 1.26) [1]. The topological polar surface area (TPSA) of 55.1 Ų is identical to that predicted for the parent, but the reduction in H-bond donor count is expected to improve passive membrane permeability by approximately 2- to 5-fold based on the Lipinski/TraPPe models [2].

Physicochemical profiling Medicinal chemistry Kinase inhibitor design

Regioisomeric Carboxylic Acid Position: 6-COOH vs. 3-COOH Exit Vector Differentiation

The carboxylic acid at the 6-position of the pyridine ring in this compound projects a hydrogen-bond acceptor/donor pair toward the solvent-exposed region or the ribose pocket of the kinase ATP-binding site, whereas the regioisomeric 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 171919-37-2) directs the carboxylate away from the hinge region toward the gatekeeper residue area . In the 7-azaindole kinase inhibitor pharmacophore, the 6-position substituent engages the conserved catalytic lysine or the DFG-motif aspartate, while a 3-position carboxylate typically clashes with the hinge backbone or requires a glycine-rich loop accommodation that is not universally available across the kinome [1]. This regioisomeric distinction is absolute: the two isomers cannot be interchanged without complete re-engineering of the binding mode.

Structure–activity relationship Fragment-based drug discovery Kinase inhibitor hinge-binding

N1-Methyl Metabolic Shielding vs. N1–H Parent: Predicted Oxidative Metabolic Stability Advantage

N1-Methylation of the 7-azaindole scaffold eliminates the primary site for N-dealkylation and N-oxidation, two major phase I metabolic pathways for N-unsubstituted azaindoles. In a published study on azaindole N-methyl hydroxamic acids as HIV-1 integrase inhibitors, N-methylation conferred stability against oxidative metabolism, although clearance via phase 2 glucuronidation remained a competing pathway [1]. While this evidence is derived from a related azaindole chemotype, the chemical principle is directly transferable: the N1–H of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5) is susceptible to CYP450-mediated oxidation, whereas the N1–CH3 of the target compound is not a substrate for the same oxidative pathways [2].

Drug metabolism Pharmacokinetics CYP450-mediated oxidation

Direct Amide Coupling Readiness vs. Methyl Ester Prodrug Form (CAS 2112897-30-8)

The free carboxylic acid of 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid enables direct amide coupling with amines using standard HATU, EDCI/HOBt, or T3P conditions without a deprotection step. In contrast, the methyl ester analog (methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, CAS 2112897-30-8) requires quantitative saponification (typically LiOH in THF/H2O) prior to coupling, adding a 1- to 2-hour step with 80–95% yield followed by extractive workup and drying . For a 96-well parallel amide library of 48 reactions, this translates to approximately 1.5 additional FTE-days of labor, an estimated 10–15% cumulative yield loss, and an increased risk of epimerization for chiral amine coupling partners under basic hydrolysis conditions [1].

Parallel synthesis Library chemistry Amide bond formation

Class-Level Antiproliferative Activity: Evidence from 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid Derivatives as FGFR Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid derivatives has been reported to exhibit potent FGFR inhibitory activity. Compound 4h from this series demonstrated FGFR1 IC50 = 7 nM, FGFR2 IC50 = 9 nM, FGFR3 IC50 = 25 nM, and FGFR4 IC50 = 712 nM in biochemical kinase assays [1]. In the BindingDB database, a close structural analog bearing the 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid scaffold showed FGFR1 IC50 = 2.10 nM in a cellular ERK phosphorylation assay in HUVEC cells [2]. While these data are for analogs rather than the exact target compound, they establish the potency range achievable when 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is used as the core scaffold for amide elaboration. The N1-methyl group in the target compound is expected to further modulate selectivity across FGFR isoforms by altering hinge-binding hydrogen-bond patterns relative to the N1–H parent [3].

FGFR inhibition Antiproliferative activity Cancer therapeutics

Price-per-Gram and Availability Comparison: N1-Methyl-6-COOH vs. Parent 1H-6-COOH

At the 1-gram scale, 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (Hit2Lead BB-4038238) is priced at approximately $259, whereas the parent 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (Hit2Lead BB-4039379) costs $108 per gram . The price premium of approximately 2.4× reflects the additional synthetic step required for N1-methylation. However, when the cost of a de novo N-methylation of the parent compound is considered—typically requiring NaH/MeI in DMF with ~85% yield followed by chromatographic purification and QC—the integrated cost of the pre-methylated building block becomes cost-neutral or favorable for laboratories without dedicated process chemistry capabilities [1].

Procurement economics Building block sourcing Medicinal chemistry budget

Procurement-Relevant Application Scenarios for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1418128-92-3)


FGFR-Targeted Kinase Inhibitor Library Synthesis via Parallel Amide Coupling

The free 6-carboxylic acid enables direct HATU- or EDCI-mediated amide coupling with diverse amine building blocks in a 96-well parallel format, eliminating the ester hydrolysis step required for the methyl ester analog. This streamlines the synthesis of focused libraries targeting FGFR1–3, where analog data indicate achievable IC50 values in the single-digit nanomolar range [1][2]. The N1-methyl group simultaneously blocks an oxidative metabolic soft spot, making the resulting amide analogs more suitable for microsomal stability screening without additional N-protection.

Fragment-Based Drug Discovery (FBDD) with Direct Soaking into Kinase Co-Crystals

The compound's molecular weight (176.17 Da) and low rotatable bond count (1) satisfy fragment-like physicochemical criteria (MW < 250, RotB ≤ 3). Its 6-carboxylic acid can engage the conserved catalytic lysine in kinase active sites, while the N1-methyl group eliminates a hydrogen-bond donor that would otherwise compete for hinge-binding interactions with the pyridine N7 nitrogen, simplifying the interpretation of SAR from fragment soaking experiments [3].

Chemical Biology Probe Development Requiring Metabolic Stability for Cellular Target Engagement Assays

The N1-methyl substituent provides intrinsic protection against CYP450-mediated N-dealkylation, a common metabolic liability of unsubstituted 7-azaindoles [4]. For Cellular Thermal Shift Assays (CETSA) or NanoBRET target engagement studies requiring prolonged cellular incubation (4–24 h), the N1-methyl compound is predicted to maintain higher intracellular exposure compared to the N1–H parent, increasing the probability of detecting target engagement at pharmacologically relevant concentrations.

Process Chemistry Scale-Up for Late-Stage Functionalization of Clinical Kinase Inhibitor Candidates

When a lead series progresses from discovery to preclinical development, the pre-installed N1-methyl group eliminates a low-yielding, chromatography-dependent alkylation step from the GMP synthesis route. The Hit2Lead price group 5 at gram scale is cost-competitive with in-house N-methylation when FTE labor, QC, and yield losses are accounted for . The free carboxylic acid also facilitates convergent late-stage amide coupling with complex amine intermediates under mild conditions, avoiding protecting-group incompatibilities common in multi-step sequences.

Quote Request

Request a Quote for 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.